PEG5-(CH2CO2t-Butyl)2 molecular weight and formula
PEG5-(CH2CO2t-Butyl)2 molecular weight and formula
Structural Architecture, Synthesis, and Application in PROTAC Linkerology
Executive Summary
PEG5-(CH2CO2t-Butyl)2 (CAS: 211746-78-0) is a high-purity, homobifunctional polyethylene glycol (PEG) derivative utilized primarily as a linker precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4][5]
Distinguished by its acid-labile tert-butyl ester protecting groups, this molecule serves as a lipophilic, masked form of the corresponding dicarboxylic acid. Its precise length (
Part 1: Chemical Identity & Structural Analysis[6]
The nomenclature of discrete PEGs can be ambiguous. In the context of PEG5-(CH2CO2t-Butyl)2 , the "PEG5" designation typically refers to the five ether oxygen atoms present in the backbone, rather than five repeating ethylene oxide (EO) units.
1.1 Physicochemical Specifications
| Property | Specification |
| Chemical Name | Bis-tert-butyl 3,6,9,12,15-pentaoxaheptadecan-1,17-dioate |
| Common Name | PEG5-(CH2CO2t-Butyl)2; Bis-PEG4-t-butyl ester |
| CAS Number | 211746-78-0 |
| Molecular Formula | |
| Molecular Weight | 422.51 g/mol |
| Appearance | Colorless to light yellow viscous liquid or oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Limited water solubility due to t-butyl caps |
| Purity Standard | Typically |
1.2 Structural Decoding
The molecular formula
-
Termini: Two tert-butyl acetate groups (
).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Core: A tetra-ethylene glycol chain linking the two acetate heads.
-
Bridge Composition:
.
Note on Nomenclature: While often sold as "PEG5" (counting the 5 ether oxygens), the core contains 4 repeating ethylene oxide units . This distinction is critical when calculating the precise linker length (Å) for ternary complex modeling in PROTAC design.
SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCCOCC(=O)OC(C)(C)C
Part 2: Experimental Protocols & Methodology
The utility of PEG5-(CH2CO2t-Butyl)2 lies in its role as a "masked" linker. It allows for purification and handling in organic solvents before the tert-butyl groups are removed to reveal the reactive carboxylic acids.
2.1 Protocol: Chemoselective Deprotection (t-Butyl to Carboxylic Acid)
This protocol describes the conversion of the precursor into the active Bis-PEG4-acid linker. This step is a self-validating system: the disappearance of the distinct tert-butyl singlet (~1.4 ppm) in
Reagents:
-
PEG5-(CH2CO2t-Butyl)2 (Precursor)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIPS) – Scavenger (optional but recommended)
Step-by-Step Workflow:
-
Dissolution: Dissolve 100 mg (0.24 mmol) of PEG5-(CH2CO2t-Butyl)2 in 2 mL of anhydrous DCM in a round-bottom flask.
-
Acidification: Cool the solution to 0°C. Add 2 mL of TFA dropwise.
-
Mechanistic Note: High acid concentration protonates the carbonyl oxygen, facilitating the cleavage of the bulky tert-butyl carbocation.
-
-
Scavenging (Optional): Add 50
L of TIPS. This captures the generated tert-butyl cations, preventing re-alkylation or polymerization side reactions. -
Reaction: Stir at room temperature (RT) for 2–4 hours.
-
Validation (TLC): Spot the reaction mixture on silica TLC. Stain with Ninhydrin or KMnO4. The product (di-acid) will be significantly more polar (lower
) than the starting material. -
Work-up: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (
mL) to remove residual TFA azeotropically. -
Result: The resulting viscous oil is the free acid form (
, MW ~310.3), ready for amide coupling (e.g., HATU/EDC activation).
2.2 Workflow Visualization: PROTAC Linker Synthesis
The following diagram illustrates the integration of this linker into a standard PROTAC synthesis pipeline.
Caption: Logical flow from the protected PEG5 precursor to the final PROTAC molecule via acid deprotection and amide coupling.
Part 3: Critical Application in Drug Discovery
3.1 Linkerology and Permeability
In drug development, particularly for "Beyond Rule of 5" (bRo5) compounds like PROTACs, the linker is not merely a bridge; it determines the molecule's fate.
-
Why t-Butyl Ester? Direct use of PEG-diacids often leads to difficult purification due to high polarity and water solubility. The PEG5-(CH2CO2t-Butyl)2 ester masks these polar groups, increasing lipophilicity (LogP). This allows researchers to purify the linker or intermediate conjugates using standard normal-phase chromatography (silica gel) before the final deprotection step.
-
Linker Length Optimization: The ~15–18 Å length provided by this PEG unit is often the "Goldilocks" zone for bridging E3 ligases (like Cereblon or VHL) with target proteins (like BRD4 or BTK). It is long enough to prevent steric clash but short enough to encourage cooperative ternary complex formation.
3.2 Comparative Analysis of PEG Linkers
| Linker Variant | MW ( g/mol ) | Chain Length (Atoms) | Primary Application |
| PEG5-(CH2CO2t-Butyl)2 | 422.51 | 19 (approx) | General purpose, balanced solubility |
| Bis-PEG2-t-butyl ester | ~290.3 | 10 | Rigid, short-distance targets |
| Bis-PEG9-t-butyl ester | ~600+ | 30+ | Spanning deep binding pockets |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18374579: Bis-PEG5-t-butyl ester. Retrieved from [Link]
-
AxisPharm. (n.d.). Homobifunctional PEG Linkers for ADC and PROTAC. Retrieved from [Link]
-
Klein, V. G., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. glycomindsynth.com [glycomindsynth.com]
- 2. PEG5-(CH2CO2t-Butyl)2的物理化学性质,211746-78-0-UDP糖丨MOF丨金属有机框架丨聚集诱导发光丨荧光标记推荐西安齐岳生物 [qiyuebio.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Hydroxy-PEG2-t-butyl acetate | C10H20O5 | CID 19780618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
